3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of a three-carbon bridgehead system. The presence of the allyl and dibenzyl groups further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine typically involves the aminoalkylation of [1.1.1]propellane. This method allows for the direct incorporation of the allyl and dibenzyl groups onto the bicyclo[1.1.1]pentane scaffold. The reaction conditions are mild and can tolerate a variety of functional groups, making it an efficient and versatile synthetic route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aminoalkylation techniques. The scalability of the reaction and the availability of starting materials like [1.1.1]propellane make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The allyl and dibenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential as a bioisostere for aromatic rings and other functional groups makes it valuable in drug discovery and development.
Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar in structure but with a phenyl group instead of allyl and dibenzyl groups.
3-Alkylbicyclo[1.1.1]pentan-1-amines: These compounds have various alkyl groups attached to the bicyclo[1.1.1]pentane scaffold.
Uniqueness
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both allyl and dibenzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C22H25N |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-prop-2-enylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C22H25N/c1-2-13-21-16-22(17-21,18-21)23(14-19-9-5-3-6-10-19)15-20-11-7-4-8-12-20/h2-12H,1,13-18H2 |
InChI Key |
YJGCRKANNWIXJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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